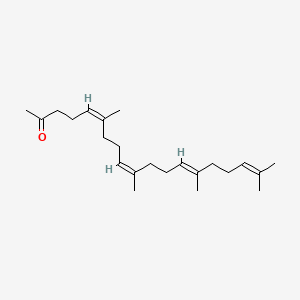
Isonopaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Isonopaline is synthesized as a side product during the preparation of nopaline, which is a reductive conjugate of arginine and α-ketoglutaric acid found in plant tumors . The synthesis involves the reaction of specific amino acids under controlled conditions to yield the desired product.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, it is typically produced in research laboratories for scientific purposes.
Analyse Chemischer Reaktionen
Types of Reactions
Isonopaline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced using common reducing agents.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids or ketones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Isonopaline is primarily used in proteomics research . It serves as a biochemical tool for studying protein interactions, enzyme activities, and metabolic pathways. The compound’s unique properties make it valuable in various scientific fields, including:
Chemistry: Used as a reagent in synthetic organic chemistry.
Biology: Employed in studies of metabolic pathways and enzyme functions.
Medicine: Investigated for potential therapeutic applications.
Industry: Utilized in the development of biochemical assays and diagnostic tools.
Wirkmechanismus
The mechanism of action of isonopaline involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not extensively documented, it is known to affect enzyme activities and metabolic processes. The compound’s structure allows it to bind to certain proteins and enzymes, influencing their function and activity.
Vergleich Mit ähnlichen Verbindungen
Isonopaline can be compared with other similar compounds such as nopaline and octopine. These compounds share structural similarities but differ in their specific functional groups and biological activities. This compound is unique due to its specific molecular structure and the resulting biochemical properties.
List of Similar Compounds
Nopaline: A reductive conjugate of arginine and α-ketoglutaric acid.
Octopine: A derivative of arginine and pyruvate.
Eigenschaften
CAS-Nummer |
64199-70-8 |
|---|---|
Molekularformel |
C11H20N4O6 |
Molekulargewicht |
304.303 |
IUPAC-Name |
(2S)-2-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]pentanedioic acid |
InChI |
InChI=1S/C11H20N4O6/c12-11(13)14-5-1-2-6(9(18)19)15-7(10(20)21)3-4-8(16)17/h6-7,15H,1-5H2,(H,16,17)(H,18,19)(H,20,21)(H4,12,13,14)/t6-,7-/m0/s1 |
InChI-Schlüssel |
LMKYZBGVKHTLTN-BQBZGAKWSA-N |
SMILES |
C(CC(C(=O)O)NC(CCC(=O)O)C(=O)O)CN=C(N)N |
Synonyme |
N-[(1S)-4-[(Aminoiminomethyl)amino]-1-carboxybutyl]-L-glutamic Acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



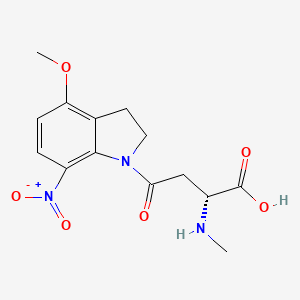
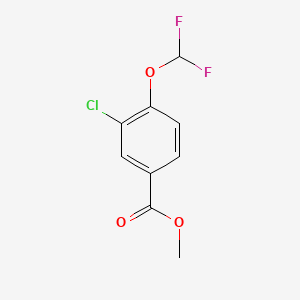
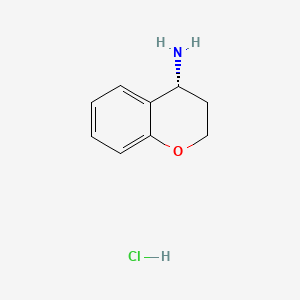

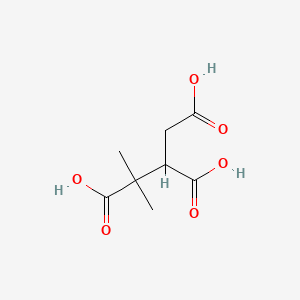
![(7R,8S,9R,10S)-9-Bromo-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,10-triol](/img/structure/B565850.png)
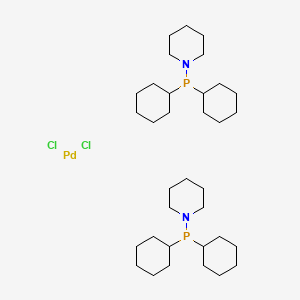
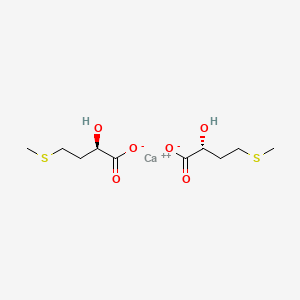
![4-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-[[(3S)-piperidin-3-yl]methoxy]imidazo[4,5-c]pyridin-4-yl]-2-methylbut-3-yn-2-ol;hydrochloride](/img/structure/B565859.png)
